Cas no 52791-05-6 (4-chloro-7H,8H-1,4dioxino2,3-gquinazoline)
4-chloro-7H,8H-1,4dioxino2,3-gquinazoline Chemical and Physical Properties
Names and Identifiers
-
- [1,4]Dioxino[2,3-g]quinazoline,4-chloro-7,8-dihydro-
- 4-Chloro-6,7-dimethylenedioxyquinazoline
- 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline
- 4-Chlor-6,7-aethylendioxychinazolin
- 4-Chlor-6,7-etylendioxychinazolin
- QC-3292
- RW3813
- 4-chloro-7H,8H-1,4dioxino2,3-gquinazoline
- Benzene, 1-[1-(diethoxymethyl)ethenyl]-4-methyl-
- 4-chloro-7H,8H-[1,4]dioxino[2,3-g]quinazoline
- KOSFQWDAKWKNJM-UHFFFAOYSA-N
- A870893
- SCHEMBL1012990
- AKOS015920323
- FT-0648613
- GS-4327
- 4-chloro-6,7-(ethylenedioxy)quinazoline
- AMY28893
- J-515089
- 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
- 4-chloro-6,7-ethylenedioxyquinazoline
- 52791-05-6
- AB53396
- EN300-1301271
- 4-chloro-7,8-dihydro-dioxino[2,3-g]quinazoline
- DTXSID20596617
-
- MDL: MFCD09838958
- Inchi: 1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2
- InChI Key: KOSFQWDAKWKNJM-UHFFFAOYSA-N
- SMILES: ClC1C2C(=CC3=C(C=2)OCCO3)N=CN=1
Computed Properties
- Exact Mass: 222.02000
- Monoisotopic Mass: 222.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 44.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 375.4±30.0 °C at 760 mmHg
- Flash Point: 180.8±24.6 °C
- PSA: 44.24000
- LogP: 2.05440
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-chloro-7H,8H-1,4dioxino2,3-gquinazoline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-chloro-7H,8H-1,4dioxino2,3-gquinazoline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-7H,8H-1,4dioxino2,3-gquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079951-250mg |
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52791-05-6 | 95% | 250mg |
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| Chemenu | CM142301-1g |
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| eNovation Chemicals LLC | D523094-5g |
4-Chloro-6,7-diMethylenedioxyquinazoline |
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| eNovation Chemicals LLC | Y0981100-5g |
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| A2B Chem LLC | AG31712-100mg |
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52791-05-6 | 95%+ | 100mg |
$126.00 | 2024-04-19 | |
| A2B Chem LLC | AG31712-250mg |
4-Chloro-6,7-dimethylenedioxyquinazoline |
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$241.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068848-250mg |
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline |
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¥1275.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068848-1g |
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52791-05-6 | 95% | 1g |
¥2870.00 | 2024-05-10 |
4-chloro-7H,8H-1,4dioxino2,3-gquinazoline Suppliers
4-chloro-7H,8H-1,4dioxino2,3-gquinazoline Related Literature
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Additional information on 4-chloro-7H,8H-1,4dioxino2,3-gquinazoline
Comprehensive Overview of 4-Chloro-7H,8H-1,4-Dioxino[2,3-g]Quinazoline (CAS No. 52791-05-6)
4-Chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline (CAS No. 52791-05-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the quinazoline family, which is known for its diverse biological activities. Researchers are particularly interested in its potential applications in drug development, given its ability to interact with various biological targets.
The molecular structure of 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline features a fused ring system comprising a quinazoline core and a dioxino moiety. The presence of a chlorine atom at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This compound is often explored for its potential as a building block in the synthesis of more complex molecules, particularly those with therapeutic applications.
One of the key areas of interest for 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is associated with various diseases, including cancer. The quinazoline scaffold is a common feature in many kinase inhibitors, and modifications to this core, such as the introduction of the dioxino group, can significantly alter the compound's biological activity.
In addition to its pharmaceutical potential, 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline is also studied for its applications in material science. The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials. Researchers are investigating its potential in the development of light-emitting diodes (LEDs) and photovoltaic cells, where its ability to facilitate electron transfer could be highly beneficial.
The synthesis of 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline typically involves multi-step reactions, starting from readily available precursors. One common approach involves the cyclization of appropriately substituted quinazoline derivatives under controlled conditions. The choice of reagents and reaction conditions is critical to achieving high yields and purity, which are essential for its subsequent use in research and development.
Given the growing interest in sustainable chemistry, researchers are also exploring greener synthetic routes for 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline. This includes the use of catalytic methods and environmentally friendly solvents to minimize waste and reduce the environmental impact of its production. Such efforts align with the broader trend toward sustainable and eco-friendly chemical processes in the industry.
The market for 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline is expected to grow in the coming years, driven by its expanding applications in pharmaceuticals and materials science. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the demand from research institutions and industrial laboratories. Its versatility and potential for further functionalization make it a valuable asset in the toolkit of synthetic chemists.
For researchers and professionals seeking detailed information on 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline, it is essential to consult reliable sources such as peer-reviewed journals and chemical databases. These resources provide insights into its physical and chemical properties, safety data, and potential applications. Additionally, staying updated with the latest research findings can help identify new opportunities for its use in various fields.
In summary, 4-chloro-7H,8H-1,4-dioxino[2,3-g]quinazoline (CAS No. 52791-05-6) is a promising compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of more complex molecules. As research continues to uncover its potential, this compound is likely to play an increasingly important role in scientific and industrial advancements.
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